molecular formula C21H26N2O2S B2890444 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797842-28-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2890444
M. Wt: 370.51
InChI Key: JGSOLVZYEUKQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. The compound belongs to the class of cyclopentanecarboxamide derivatives, and its molecular formula is C23H28N2O2S.

Scientific Research Applications

Pharmacological Inhibitors and Antagonists

Research on compounds with similar structures focuses on their roles as selective inhibitors for various kinases and receptors, which play crucial roles in cancer and neurological disorders. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown promising results in preclinical trials for their efficacy in inhibiting tumor growth in Met-dependent human gastric carcinoma xenograft models, indicating their potential as cancer therapeutics (G. M. Schroeder et al., 2009).

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-25-18-10-13-23(15-18)17-8-6-16(7-9-17)22-20(24)21(11-2-3-12-21)19-5-4-14-26-19/h4-9,14,18H,2-3,10-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSOLVZYEUKQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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